Methyl 5-methylindole-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-methyl-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-3-4-10-8(5-7)9(6-12-10)11(13)14-2/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECAAQDHFZNFPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374953 | |
| Record name | Methyl 5-methyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227960-12-5 | |
| Record name | Methyl 5-methyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 227960-12-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways for Methyl 5 Methylindole 3 Carboxylate
Established Synthetic Routes to Methyl 5-Methylindole-3-Carboxylate
The construction of this compound can be broadly categorized into two main approaches: functional group manipulation of a pre-formed indole (B1671886) core and de novo synthesis of the indole ring.
A direct and common method for the synthesis of this compound is the esterification of 5-methylindole-3-carboxylic acid. This transformation can be effectively carried out using standard esterification procedures.
One such procedure involves dissolving 5-methylindole-3-carboxylic acid in methanol (B129727) and treating it with an acid catalyst, such as thionyl chloride (SOCl₂). The reaction mixture is typically stirred at room temperature and then heated to reflux to ensure complete conversion. chemicalbook.com The final product is then isolated and purified.
Table 1: Esterification of 5-Methylindole-3-Carboxylic Acid
| Reactant | Reagent | Solvent | Conditions | Product |
|---|
This method is advantageous due to the commercial availability of the starting carboxylic acid and the straightforward nature of the reaction.
The Nenitzescu indole synthesis is a powerful reaction for forming 5-hydroxyindole (B134679) derivatives from a benzoquinone and a β-aminocrotonic ester. wikipedia.orgsynarchive.com This reaction, first reported by Costin Nenițescu in 1929, proceeds via a Michael addition, followed by a nucleophilic attack and subsequent elimination. wikipedia.org The 5-hydroxy group can then be further functionalized if necessary. While this method directly yields 5-hydroxyindoles, it is conceptually relevant to the synthesis of other 5-substituted indoles. The reaction is known to perform well in highly polar solvents and can be catalyzed by various Lewis acids. wikipedia.orgcnr.it
Table 2: Overview of the Nenitzescu Indole Synthesis
| Reactants | Product Type | Key Features |
|---|
Sigmatropic rearrangements, particularly acs.orgthieme-connect.com-sigmatropic rearrangements, have emerged as a valuable tool in the synthesis of indoles. researchgate.net For instance, the oxidation of an N-allylaniline can lead to an N-allyloxyaniline intermediate, which upon treatment with a ruthenium catalyst, can undergo a thieme-connect.comthieme-connect.com-sigmatropic rearrangement to form the indole ring. researchgate.net These reactions are often atom-economical and can be performed under relatively mild conditions. researchgate.net Catalyst-controlled regioselective wikipedia.orgacs.org and acs.orgthieme-connect.com-rearrangements of oxonium ylides derived from indoles and diazoesters have also been developed, offering pathways to variously substituted indoles. researchgate.net
Another well-known reaction that involves a thieme-connect.comthieme-connect.com-sigmatropic rearrangement is the Fischer indole synthesis. wikipedia.orgchemtube3d.com This method involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone in the presence of an acid catalyst. The key step is the thieme-connect.comthieme-connect.com-sigmatropic rearrangement of the initially formed hydrazone. chemtube3d.com
The regioselective synthesis of substituted indoles is a significant area of research, as it allows for precise control over the substitution pattern on the indole ring. Various metal-catalyzed and metal-free approaches have been developed to achieve this. thieme-connect.com For example, ruthenium-catalyzed C-H activation has been used for the regioselective functionalization of the indole core. nih.govacs.org These methods often employ directing groups to guide the substitution to a specific position. nih.govacs.org Photoinitiated and regioselective synthesis of 2-substituted indoles has also been achieved using N-aroylbenzotriazoles and terminal alkynes. acs.org
De Novo Indole Ring Formation Strategies for 5-Substituted Indoles[11],
Advanced Synthetic Transformations and Derivatization Studies of this compound
The derivatization of this compound is pivotal for creating libraries of compounds for drug discovery and for constructing precursors to natural products. The inherent reactivity of the indole nucleus, combined with the directing effects of its substituents, enables a wide spectrum of synthetic operations.
Electrophilic Aromatic Substitution Reactions on the Indole Nucleus
The indole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic aromatic substitution. nih.govic.ac.uk The regioselectivity of this reaction is strongly influenced by the existing substituents. In this compound, the methyl ester at the C3 position deactivates the pyrrole (B145914) ring towards electrophilic attack. This deactivation electronically favors substitution on the electron-rich benzene (B151609) portion of the molecule. Concurrently, the C5-methyl group is an activating, ortho-para director, further guiding incoming electrophiles to the C4 and C6 positions.
Halogenation is a fundamental electrophilic substitution that installs a versatile synthetic handle for further modifications, such as cross-coupling reactions. Research on the closely related methyl indole-3-carboxylate (B1236618) has demonstrated that the presence of the C3-ester group directs bromination preferentially to the benzene ring. Specifically, treating methyl indole-3-carboxylate with bromine in acetic acid results in a regioselective dibromination, yielding methyl 5,6-dibromoindole-3-carboxylate. sigmaaldrich.comrsc.orgresearchgate.netrsc.org This selective halogenation at the C5 and C6 positions underscores the powerful directing effect of the C3-substituent. researchgate.net
For the target molecule, this compound, the C5-methyl group would block one of these positions, thus altering the substitution pattern. Based on the directing effects, electrophilic bromination would be expected to occur at the C4 and C6 positions.
| Starting Material | Reagents and Conditions | Major Product | Yield | Reference |
|---|---|---|---|---|
| Methyl indole-3-carboxylate | Bromine, Acetic Acid | Methyl 5,6-dibromoindole-3-carboxylate | 70% | rsc.org |
| 1H-Indole-3-carbaldehyde | N-Bromosuccinimide, DCM | 3-Bromo-1H-indole | 92% | rsc.org |
Functional Group Interconversions of the Carboxylate Moiety
The methyl ester at the C3 position is a versatile functional group that can be readily converted into other moieties, expanding the synthetic utility of the indole scaffold. These transformations allow for the introduction of different functionalities that can modulate the biological activity or serve as connection points for more complex structures.
Common interconversions include:
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 5-methylindole-3-carboxylic acid, typically under basic conditions using reagents like sodium hydroxide (B78521), followed by acidic workup.
Reduction: The ester can be reduced to the primary alcohol, (5-methyl-1H-indol-3-yl)methanol, using powerful reducing agents such as lithium aluminum hydride (LiAlH₄).
Amidation: Reaction with amines can convert the ester into various amides. This reaction is often facilitated by heating or by converting the ester to a more reactive acyl chloride or by using coupling agents.
Hydrazide Formation: Treatment with hydrazine (B178648) hydrate (B1144303) can transform the ester into the corresponding hydrazide, a useful intermediate for synthesizing other heterocyclic systems. For example, the analogous methyl indole-5-carboxylate can be converted to 1H-indole-5-carbohydrazide. sigmaaldrich.com
| Starting Material | Transformation | Product | Typical Reagents | Reference |
|---|---|---|---|---|
| Methyl indole-5-carboxylate | Ester to Hydrazide | 1H-indole-5-carbohydrazide | Hydrazine hydrate | sigmaaldrich.com |
| Indole-5-carboxylic acid | Acid to Ester | Methyl indole-5-carboxylate | Methanol, Acid catalyst | sigmaaldrich.com |
| Methyl indole-3-carboxylate | Ester to Carboxylic Acid and Decarboxylation | 5,6-Dibromoindole | Microwave-mediated hydrolysis and decarboxylation | rsc.org |
Metal-Free Organic Transformations and Organocatalytic Applications
In recent years, there has been a significant shift towards developing synthetic methods that avoid the use of transition metals to enhance the sustainability and cost-effectiveness of chemical processes. Metal-free and organocatalytic reactions represent the forefront of this movement.
Indole derivatives are excellent substrates for various metal-free transformations. For instance, metal-free Friedel-Crafts alkylations and cross-dehydrogenative coupling reactions have been reported for related indole esters. sigmaaldrich.com Furthermore, direct C3-functionalization of indoles with alcohols can be achieved via a metal-free hydrogen autotransfer-type reaction mediated by simple reagents like cesium carbonate and Oxone®. chemrxiv.org
Organocatalysis, which uses small organic molecules to catalyze reactions, offers a powerful platform for the asymmetric functionalization of indoles. Chiral catalysts can be employed to introduce stereocenters with high enantioselectivity. While specific applications for this compound are emerging, related systems like 2-methyl-3-nitroindoles have been shown to undergo organocatalytic asymmetric allylic alkylation, demonstrating the potential for creating chiral indole derivatives. nih.gov
Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation
Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. longdom.org Halogenated derivatives of this compound, such as those prepared via electrophilic halogenation (see 2.2.1.1), are ideal substrates for these reactions. Catalysts based on palladium, copper, and iron are commonly employed. longdom.orgrsc.org
Key cross-coupling reactions applicable to halo-indoles include:
Suzuki-Miyaura Coupling: Reaction of a halo-indole with a boronic acid or ester to form a C-C bond.
Mizoroki-Heck Coupling: Reaction with an alkene to introduce a vinyl group.
Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond, yielding an alkynyl-indole.
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.
Ullmann Condensation: A copper-catalyzed reaction for forming C-N, C-O, and C-S bonds. longdom.org
These reactions provide a modular approach to extensively diversify the indole core at specific positions, enabling the synthesis of complex molecules with tailored properties.
| Reaction Name | Bond Formed | Coupling Partners | Typical Catalyst | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | C(sp²)–C(sp²) | Aryl/Vinyl Halide + Organoboron Reagent | Palladium | rsc.org |
| Mizoroki-Heck | C(sp²)–C(sp²) | Aryl/Vinyl Halide + Alkene | Palladium | rsc.org |
| Sonogashira | C(sp²)–C(sp) | Aryl/Vinyl Halide + Terminal Alkyne | Palladium/Copper | longdom.org |
| Buchwald-Hartwig | C(sp²)–N | Aryl Halide + Amine | Palladium | rsc.org |
| Ullmann Condensation | C(sp²)–N/O | Aryl Halide + Amine/Alcohol | Copper | longdom.org |
Synthesis of Complex Indole-Based Natural Product Precursors and Analogs
The true value of a synthetic intermediate like this compound is realized in its application to the total synthesis of complex, biologically active molecules. The functionalized derivatives discussed previously serve as key precursors for natural products and their analogs.
A prominent example is the use of dibromoindoles in the synthesis of marine alkaloids. The 5,6-dibromoindole scaffold, which can be readily prepared from methyl indole-3-carboxylate via regioselective bromination followed by decarboxylation, is a direct precursor to natural products such as meridianin F and 5,6-dibromo-2′-demethylaplysinopsin. rsc.org This strategy highlights how initial functionalization of a simple indole ester paves the way for constructing highly substituted and complex natural product frameworks.
By applying similar synthetic sequences to this compound, novel analogs of these and other indole alkaloids can be accessed, providing valuable tools for chemical biology and drug development programs. The strategic placement of the methyl group at C5 offers a point of differentiation from the natural structures, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic properties.
Total Synthesis Efforts towards Marine Indole Alkaloids (e.g., Meridianin F)
This compound and its derivatives are crucial building blocks in the total synthesis of several marine indole alkaloids, a class of natural products known for their diverse and potent biological activities. A notable example is the synthesis of Meridianin F, an alkaloid isolated from the tunicate Aplidium meridianum.
A key strategy in the total synthesis of Meridianin F involves the regioselective bromination of a methyl indole-3-carboxylate precursor. encyclopedia.pubnih.govrsc.orgrsc.org Research by Grainger and colleagues demonstrated that the treatment of methyl indole-3-carboxylate with bromine in acetic acid leads to the formation of methyl 5,6-dibromoindole-3-carboxylate with high regioselectivity. rsc.orgresearchgate.net This dibrominated intermediate is a pivotal component for the subsequent construction of the Meridianin F scaffold.
The synthetic sequence, as outlined by Grainger and others, typically proceeds as follows:
Dibromination: Methyl indole-3-carboxylate is treated with bromine in acetic acid to yield methyl 5,6-dibromoindole-3-carboxylate. rsc.org
Amidation: The resulting ester is converted to the corresponding Weinreb amide. nih.gov
Alkynylation: The Weinreb amide is then reacted with a suitable acetylide, such as lithium (trimethylsilyl)acetylide, to introduce the alkyne moiety. nih.gov
Cyclization: Finally, a cyclocondensation reaction with guanidine (B92328) affords the pyrimidine (B1678525) ring, completing the synthesis of Meridianin F. nih.gov
This synthetic approach highlights the utility of functionalized indole-3-carboxylates as versatile platforms for the elaboration of complex alkaloid structures.
Mechanistic Investigations of this compound Reactivity
The reactivity of this compound is governed by the interplay of the electronic properties of the indole nucleus, the electron-donating methyl group at the 5-position, and the electron-withdrawing carboxylate group at the 3-position. While specific mechanistic studies on this exact molecule are not extensively documented, its reactivity can be understood by examining the behavior of related indole derivatives.
The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The position of electrophilic substitution is directed by the substituents on the ring. The C3 position is generally the most nucleophilic and prone to attack. However, in this compound, the presence of the ester group at C3 deactivates this position towards further electrophilic substitution.
The 5-methyl group, being an electron-donating group, activates the benzene portion of the indole ring towards electrophilic substitution. This activating effect is most pronounced at the C4 and C6 positions, which are ortho and para to the methyl group, respectively. Therefore, electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are expected to occur preferentially at these positions. The reaction mechanism would proceed through a standard electrophilic aromatic substitution pathway, involving the formation of a resonance-stabilized carbocation intermediate (a sigma complex).
The ester group at the C3 position can also participate in reactions. For instance, it can undergo hydrolysis under acidic or basic conditions to yield 5-methylindole-3-carboxylic acid. The mechanism of this reaction would follow the typical pathways for ester hydrolysis. Under basic conditions, it involves the nucleophilic acyl substitution by a hydroxide ion, while under acidic conditions, it involves protonation of the carbonyl oxygen followed by nucleophilic attack by water.
Medicinal Chemistry and Biological Activity of Methyl 5 Methylindole 3 Carboxylate and Its Derivatives
Exploration of Therapeutic Potential and Biological Applications
The indole (B1671886) nucleus is a prominent scaffold in medicinal chemistry, with its derivatives showing a wide range of biological activities. researchgate.net Among these, Methyl 5-methylindole-3-carboxylate and its related structures have been the subject of investigation for various therapeutic applications, including anti-cancer and neurological treatments. sigmaaldrich.comnih.gov The versatility of the indole ring allows for structural modifications that can lead to compounds with potent and selective biological effects. researchgate.net
Anti-Cancer and Antitumor Research
Derivatives of indole, including those related to this compound, have shown promise as anti-cancer agents. researchgate.netnih.gov Research has explored their potential to inhibit the growth of various cancer cell lines, such as those from leukemia, prostate, melanoma, renal, and breast cancers. researchgate.net The anti-proliferative properties of indole compounds are often attributed to their ability to interact with key biological targets involved in cancer progression. nih.gov
Investigation of Kinase Inhibition (e.g., Protein Kinase C alpha, Kinase Insert Domain Receptor)
One of the key mechanisms through which indole derivatives exert their anti-cancer effects is through the inhibition of protein kinases. sigmaaldrich.com this compound has been identified as a reactant in the preparation of inhibitors for Protein Kinase C alpha (PKCα) and Kinase Insert Domain Receptor (KDR). sigmaaldrich.com
Protein Kinase C alpha (PKCα): PKCα is a crucial enzyme involved in signal transduction pathways that regulate cell growth and differentiation. nih.gov Its aberrant activity has been linked to cancer development. nih.gov Inhibitors of PKCα are therefore of significant interest in oncology. nih.gov For instance, specific inhibitors like Go6976 and HBDDE have been shown to target PKCα. nih.gov
Kinase Insert Domain Receptor (KDR): KDR, also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. nih.govnih.gov Inhibition of KDR is a validated strategy in anti-cancer therapy. nih.gov Novel ATP-competitive inhibitors of KDR have been developed that potently suppress its activity in both enzymatic and cell-based assays. nih.gov
The following table summarizes the kinase targets and the role of indole derivatives in their inhibition:
| Kinase Target | Function in Cancer | Role of Indole Derivatives |
| Protein Kinase C alpha (PKCα) | Signal transduction, cell growth, differentiation. nih.gov | Reactant for the preparation of PKCα inhibitors. sigmaaldrich.com |
| Kinase Insert Domain Receptor (KDR/VEGFR-2) | Angiogenesis, tumor growth, metastasis. nih.govnih.gov | Reactant for the preparation of KDR inhibitors. sigmaaldrich.comnih.gov |
Targeting RNA Polymerase II C-Terminal Domain
The C-terminal domain (CTD) of RNA polymerase II is a critical component of the transcriptional machinery, and its function is tightly regulated by post-translational modifications, including phosphorylation and methylation. nih.govnih.gov this compound serves as a reactant for preparing inhibitors that target the CTD of RNA polymerase II, presenting a potential avenue for anti-tumor agents. sigmaaldrich.com The methylation of a specific arginine residue (R1810) on the CTD by the enzyme CARM1 has been shown to be crucial for the expression of certain small nuclear RNAs and small nucleolar RNAs. nih.govnih.gov Disrupting these modifications could offer a novel anti-cancer strategy.
Modulation of Specific Biological Pathways in Cellular Models
Indole-based compounds can influence various signaling pathways within cancer cells, leading to anti-proliferative and apoptotic effects. nih.gov These compounds have been shown to modulate pathways such as:
MAPK/ERK Pathway: This pathway is involved in multiple cellular processes including growth, invasion, and metastasis. nih.gov
PI3K/Akt Signaling Pathway: This pathway is linked to the activation of NF-κB, which regulates genes associated with inflammation, cell death, and proliferation. nih.gov
STAT Pathway: Diosgenin, a steroidal saponin, has demonstrated anti-cancer activity through mechanisms that include the STAT pathway. nih.gov
The ability of indole derivatives to interact with and modulate these complex signaling networks underscores their potential as multi-targeted anti-cancer agents. nih.gov
Neurological and Neurodegenerative Disorder Investigations
The indole scaffold is also a key feature in compounds investigated for neurological and neurodegenerative disorders. nih.gov For instance, Indole-3-propionic acid (IPA) and its derivatives are being explored for their neuroprotective properties. nih.gov
Nitric Oxide Synthase (nNOS) Inhibition Studies
This compound is a reactant used in the preparation of inhibitors for nitric oxide synthase (nNOS). sigmaaldrich.com Nitric oxide (NO) is a critical signaling molecule in the nervous system, and its overproduction by nNOS can contribute to excitotoxicity, a process implicated in neurodegenerative conditions. maastrichtuniversity.nl The inhibition of nNOS is therefore a therapeutic strategy being explored for these disorders. sigmaaldrich.com Potent and selective inhibitors of inducible nitric oxide synthase (iNOS), a related enzyme, have been identified and are being investigated for their therapeutic potential in inflammatory and autoimmune diseases. sigmaaldrich.com
Serotonin (B10506) 5-HT4 Receptor Antagonism Research
Derivatives of methyl indole-3-carboxylate (B1236618) have been identified as reactants in the preparation of serotonin 5-HT4 receptor antagonists. sigmaaldrich.com The 5-HT4 receptor is a subject of significant interest in medicinal chemistry due to the limited selectivity of drugs targeting this receptor over 5-HT3 binding sites. nih.gov Computational-aided conformational analysis has been employed to better understand the recognition sites of both 5-HT3 and 5-HT4 receptors. nih.gov
Through these mapping studies, it has been determined that the 5-HT4 receptor requires more voluminous substituent groups on the nitrogen atom compared to the 5-HT3 receptor. nih.gov Furthermore, the distance of the basic nitrogen from the aromatic part of the molecule is approximately 8.0 Å in the 5-HT4 antagonist pharmacophore, which is larger than the roughly 7.5 Å distance in the 5-HT3 antagonist model. nih.gov These findings have contributed to the development of a steric model for the 5-HT4 receptor binding site, aiding in the design of more selective antagonists. nih.gov
Evaluation as Neuroleptic Agents
Certain derivatives of this compound have been investigated for their potential as neuroleptic agents. Specifically, 5-Phenyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole and its five derivatives were synthesized and evaluated for neuroleptic activity. nih.gov While none of these compounds were found to antagonize methamphetamine aggregate toxicity in mice, some, including the parent compound and its 3-methyl derivative, demonstrated activity in antidepressant screenings. nih.gov
Anti-inflammatory and Immunomodulatory Properties
Indole derivatives, including those related to this compound, are recognized for their wide range of biological activities, which encompass anti-inflammatory and immunomodulatory effects. researchgate.netmdpi.com These properties are attributed to their interaction with various biological targets involved in inflammatory and immune responses.
Research has shown that certain indole compounds can modulate the immune system. mdpi.com For instance, some derivatives have been found to influence the host immune system by acting as immune modulators. mdpi.com Additionally, indole compounds derived from gut microbiota, such as indole-3-carboxylate, have been shown to influence mucosal integrity and immunity. nih.gov
Cyclooxygenase (COX) Inhibition Studies
A significant area of research into the anti-inflammatory properties of indole derivatives has focused on their ability to inhibit cyclooxygenase (COX) enzymes. nih.gov The COX enzymes, particularly COX-1 and COX-2, are key to the synthesis of prostaglandins, which are crucial mediators of inflammation. mdpi.com While non-selective NSAIDs inhibit both COX-1 and COX-2, this can lead to gastrointestinal side effects due to the inhibition of the protective functions of COX-1. nih.gov Consequently, there is a strong interest in developing selective COX-2 inhibitors that retain anti-inflammatory effects with a better safety profile. nih.govgoogle.com
A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory activity. nih.gov Three of these compounds demonstrated significant anti-inflammatory effects comparable to the reference drug, indomethacin. nih.gov One compound, in particular, showed selective inhibition of COX-2 expression and a better gastric profile. nih.gov Docking studies have further elucidated the potential for these compounds to bind to the COX-2 enzyme, with some forming hydrogen bonds similar to indomethacin. nih.gov
Another study focused on a novel series of methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates. mdpi.com One compound from this series was identified as a potent COX-2 inhibitor with an IC50 value comparable to indomethacin. mdpi.com
Table 1: COX-2 Inhibition by Indole Derivatives
| Compound | Description | Activity | Reference |
|---|---|---|---|
| S3 | 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivative | Selective COX-2 inhibitor with significant anti-inflammatory activity | nih.gov |
5-Lipoxygenase (5-LO) Inhibition Research
In addition to COX inhibition, indole derivatives have been investigated as inhibitors of 5-lipoxygenase (5-LO), another important enzyme in the inflammatory pathway that leads to the production of leukotrienes. Methyl indole-3-carboxylate has been used as a reactant in the preparation of inhibitors for Human 5-Lipoxygenase. sigmaaldrich.com
A study involving a series of novel indole derivatives demonstrated their potent inhibitory activity against 5-LO in rat peritoneal leukocytes. nih.gov Many of the synthesized compounds showed greater inhibitory potency than the initial screening hit. nih.gov Four of these compounds exhibited particularly strong inhibitory activity, with IC50 values under 1 microM, which was comparable to the reference drug Zileuton. nih.gov Molecular modeling studies have also been conducted to understand the interaction of these compounds with the enzyme. nih.gov
Antimicrobial and Antiviral Activities
The indole scaffold is a common feature in a variety of bioactive compounds that exhibit antimicrobial and antiviral properties. nih.govnih.gov
In terms of antimicrobial activity, a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives were synthesized and evaluated. nih.gov These compounds showed good to very good antibacterial activity against a panel of Gram-positive and Gram-negative bacteria, with their activity being 10 to 50 times greater than that of ampicillin (B1664943) and streptomycin. nih.gov The most potent compound in this series exhibited MIC values ranging from 0.004 to 0.03 mg/mL. nih.gov These compounds also displayed good to excellent antifungal activity. nih.gov Docking studies suggest that the antibacterial activity may be due to the inhibition of E. coli MurB, while the antifungal activity may involve the inhibition of 14a–lanosterol demethylase of CYP51Ca. nih.gov
Regarding antiviral activity, indole derivatives have been evaluated against the Chikungunya virus (CHIKV). nih.gov One derivative, tert-butyl-5-hydroxy-1-methyl-2-((2-(trifluoromethyl)phenyl)sulfinyl)methyl)-1H-indole-3-carboxylate, showed a tenfold enhancement in anti-CHIKV inhibitory activity compared to the standard drug Arbidol, with an EC50 value of 6.5 ± 1 µM. nih.gov Furthermore, a water-soluble derivative of 5-methoxyindole-3-carboxylic acid, specifically the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-((2-(diethylamino)ethoxy)carbonyl)-1H-indole, demonstrated a significant antiviral effect against SARS-CoV-2 in vitro. actanaturae.ru This compound was found to completely inhibit the replication of the virus at a concentration of 52.0 μM and also suppressed the formation of syncytia induced by the SARS-CoV-2 spike protein by 89%. actanaturae.ru
Table 2: Antimicrobial and Antiviral Activity of Indole Derivatives
| Compound/Derivative Series | Activity Type | Key Findings | Reference |
|---|---|---|---|
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Antibacterial & Antifungal | 10-50 fold greater activity than ampicillin and streptomycin; MICs as low as 0.004 mg/mL. | nih.gov |
| tert-butyl-5-hydroxy-1-methyl-2-((2-(trifluoromethyl)phenyl)sulfinyl)methyl)-1H-indole-3-carboxylate | Antiviral (Anti-CHIKV) | 10-fold enhanced inhibitory activity compared to Arbidol (EC50 = 6.5 ± 1 µM). | nih.gov |
Antioxidant Properties and Reactive Species Scavenging
Derivatives of this compound have been investigated for their antioxidant properties. Indole compounds, in general, are known to possess beneficial properties, including antioxidant activities. mdpi.com
In one study, two series of aldehyde-heterocyclic hybrids derived from indole-3-propionic acid (IPA) and 5-methoxy-indole carboxylic acid (5MICA) were synthesized and evaluated as multifunctional neuroprotectors. mdpi.com All of the synthesized compounds were found to suppress iron-induced lipid peroxidation. mdpi.com The hydroxyl derivatives were particularly effective at inhibiting deoxyribose degradation, and the 3,4-dihydroxy derivatives were able to reduce the generation of superoxide (B77818) anions. mdpi.com These findings highlight the potential of these indole derivatives to act as antioxidants and scavengers of reactive oxygen species. mdpi.com
Hyaluronidase (B3051955) Inhibition Research
Methyl indole-3-carboxylate, the parent compound of the 5-methyl derivative, serves as a key reactant in the synthesis of hyaluronidase inhibitors. sigmaaldrich.com Hyaluronidases are a class of enzymes that primarily degrade hyaluronic acid, a major component of the extracellular matrix. The inhibition of these enzymes is a therapeutic strategy in various fields, including oncology, to reduce tumor invasion and metastasis, as well as in controlling inflammation and promoting wound healing. The indole-3-carboxylate scaffold is a valuable starting point for developing more complex molecules with potent inhibitory activity against this enzyme class.
Plant Growth Regulation Studies
Table 1: Indole Derivatives in Plant Growth
| Compound | Role/Activity | Key Findings |
| Methyl indole-3-carboxylate | Agrochemical Formulation | Used as a component in products designed for plant growth regulation. chemimpex.com |
| 5-Methylindole-3-acetic acid | Potent Auxin | Promotes root and shoot growth, enhancing crop yields and plant health. chemimpex.com |
| Methyl-IAA ester (MeIAA) | Active Regulatory Molecule | Product of enzymatic methylation of IAA; can be more potent than IAA in specific developmental processes. nih.gov |
Isocitrate Lyase Inhibitory Activity
Isocitrate lyase (ICL) is a critical enzyme for various microorganisms, including the pathogen Mycobacterium tuberculosis (Mtb). nih.gov ICL is essential for the glyoxylate (B1226380) shunt, a metabolic pathway that allows organisms to grow on fatty acids as their sole carbon source. nih.gov In Mtb, ICL also functions as a methylisocitrate lyase within the methylcitrate cycle, which is vital for detoxifying propionyl-CoA produced during the metabolism of odd-chain fatty acids. nih.gov The absence of ICL genes in mammals makes this enzyme an attractive and theoretically safe drug target for developing new anti-tubercular agents. nih.gov The dual role of ICL in both the glyoxylate and methylcitrate cycles underscores its essentiality for Mtb survival during infection, making the development of ICL inhibitors a key area of research. nih.govnih.gov Indole-based compounds are among the chemical classes being investigated for this purpose.
Table 2: Isocitrate Lyase (ICL) as a Drug Target
| Feature | Description | Significance |
| Metabolic Pathway | Glyoxylate and Methylcitrate Cycles | Essential for Mtb to survive on fatty acid carbon sources during dormant phases of infection. nih.govnih.gov |
| Host vs. Pathogen | Not found in mammals | Provides a specific target, minimizing potential toxicity for the human host. nih.gov |
| Essentiality | Required for Mtb survival | Mtb lacking both ICL isoforms is eliminated from host lungs, proving it is a bactericidal target. nih.govnih.gov |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Impact of Substituents on the Indole Ring System on Biological Efficacy
The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring. Structure-activity relationship (SAR) studies have provided critical insights into how these modifications influence efficacy.
Position of Ring Linkage: In studies of bis-indole compounds as HIV-1 fusion inhibitors, the point of connection between the two indole rings was found to be critical for activity. nih.gov While various linkages were explored (5-5', 5-6', 6-5'), the 6-6' linked bis-indole scaffold consistently adopted the most compact molecular shape, which appeared to conform better to the target's hydrophobic pocket and resulted in the highest potency. nih.gov The 5-5' linked isomer adopted a more extended conformation and was the least active. nih.gov
Substituents at C2: For a series of ethyl 5-hydroxyindole-3-carboxylate derivatives designed as human 5-lipoxygenase (5-LO) inhibitors, the potency was closely related to the substituents on a phenylthiomethyl group at the C2 position. nih.gov The most effective modifications were the introduction of methyl or chlorine groups at the ortho- and/or para-positions of the terminal phenyl ring, with a mesityl group yielding one of the most potent compounds. nih.gov
Substituents at C5: The introduction of substituents at the C5 position, such as halogens (F, Br, I) or a methoxy (B1213986) group (OCH3), has been shown to alter the solid-state conformation of di-indolyl disulfides. researchgate.net These modifications influence the electronic environment and steric profile of the molecule, which can in turn affect biological activity.
Table 3: SAR Findings for Indole Ring Substitutions
| Modification Area | Finding | Biological Target/Activity |
| Indole-Indole Linkage | 6-6' linkage is superior to 5-5', 5-6', and 6-5' linkages. nih.gov | HIV-1 Fusion Inhibition nih.gov |
| C2-Position | Ortho/para-substitution with methyl or chloro groups on a C2-phenylthiomethyl moiety enhances potency. nih.gov | 5-Lipoxygenase Inhibition nih.gov |
| C5-Position | Halogen or methoxy groups alter molecular conformation. researchgate.net | General (Anticancer) researchgate.net |
Influence of Carboxylate Moiety Modifications on Pharmacological Profiles
Modifications to the carboxylate group at the C3 position of the indole ring can have a profound impact on the pharmacological profile of the compound. The most common modification is the conversion of the carboxylic acid to its corresponding methyl or ethyl ester.
This change from a carboxylic acid to a methyl ester alters several key physicochemical properties, including polarity, hydrogen bonding capability, and cell membrane permeability. In some cases, the ester acts as a prodrug, being hydrolyzed back to the active carboxylic acid form in vivo. However, this is not always the case. As seen in plant growth regulation, the methyl ester of indole-3-acetic acid (MeIAA) can exhibit greater biological activity than the parent acid in specific contexts, suggesting it is not merely an inactive precursor but an active molecule in its own right. nih.gov In the development of HIV inhibitors, truncated compounds with three aromatic rings were evaluated, some of which were obtained by the saponification (hydrolysis) of methyl ester intermediates, allowing for a direct comparison between the two forms to optimize activity. acs.org
Table 4: Comparison of Carboxylate vs. Ester Moiety
| Moiety | Property | Implication for Activity |
| Carboxylic Acid (-COOH) | Polar, H-bond donor/acceptor | May form strong ionic interactions with target; lower membrane permeability. |
| Methyl Ester (-COOCH3) | Less polar, H-bond acceptor only | Enhanced membrane permeability; may have its own distinct activity or act as a prodrug. nih.govacs.org |
Biochemical and Pharmacological Mechanisms of Action
The biological activities of this compound and its derivatives are underpinned by a range of biochemical and pharmacological mechanisms. These include direct interactions with biological macromolecules, their roles as metabolites within complex biochemical pathways, and their ability to modulate critical cellular processes and signaling pathways.
Derivatives of methyl indole-3-carboxylate have been identified as reactants for the synthesis of inhibitors targeting several important protein kinases. sigmaaldrich.comthermofisher.com For instance, 5-methylindole (B121678) serves as an intermediate in the creation of staurosporine-like bisindole inhibitors of protein kinases. wikipedia.org Additionally, methyl indole-3-carboxylate is a reactant in the preparation of inhibitors for protein kinase C alpha (PKCα) and kinase insert domain receptor (KDR). sigmaaldrich.com It is also utilized in synthesizing inhibitors of the C-terminal domain of RNA polymerase II, which have shown potential as antitumor agents. sigmaaldrich.com
Furthermore, these indole derivatives have demonstrated antagonist activity at various receptors. Methyl indole-3-carboxylate is a reactant for preparing antagonists of very late antigen-4 (VLA-4) and serotonin 5-HT4 receptors. sigmaaldrich.com It is also used in the synthesis of inhibitors for human 5-lipoxygenase and hyaluronidase. sigmaaldrich.com
This compound and related indole compounds are recognized as metabolites in various organisms. nih.gov They are integral to several metabolic pathways, most notably the biotransformation of tryptophan.
Tryptophan, an essential amino acid, is a precursor to a wide array of indole-containing secondary metabolites in plants and other organisms. In some parasitic plants, L-tryptophan is metabolized to indole-3-carboxaldehyde, which is then converted to indole-3-methanol and indole-3-carboxylic acid. nih.gov These metabolites can also be formed from D-tryptophan, tryptamine (B22526), indole-3-lactic acid, and indole-3-acetic acid. nih.gov In the plant Arabidopsis thaliana, derivatives of indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) are synthesized from tryptophan through the intermediates indole-3-acetaldoxime and indole-3-acetonitrile. nih.gov Methyl indole-3-carboxylate (ICOOMe) is one of the derivatives that shows a significant relative change in accumulation levels upon certain stimuli. nih.gov
The biotransformation of these indole derivatives can be complex. For example, the synthetic cannabinoid 5F-MDMB-PICA, an indole derivative, undergoes metabolism resulting in various metabolites that can serve as markers of exposure. nih.gov Similarly, the drug sumatriptan, a tryptamine derivative, is primarily metabolized by monoamine oxidase A into an indole-3-yl-acetaldehyde and then into the corresponding carboxylic acid, which is further conjugated with glucuronic acid. wikipedia.org
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating xenobiotic metabolism, immune responses, and cell cycle. nih.gov Upon activation by a ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to dioxin-responsive elements (DREs) in the promoter regions of target genes, initiating their transcription. plos.orgplos.org
A variety of indole derivatives, including methylated and methoxylated indoles, have been identified as modulators of the human AhR. nih.gov A study examining 22 different methylated and methoxylated indoles revealed a spectrum of activities, with some acting as full agonists, partial agonists, or antagonists. nih.gov For instance, 4-methylindole (B103444) and 6-methylindole (B1295342) were found to be effective agonists, while 3-methylindole (B30407) and 2,3-dimethylindole (B146702) acted as antagonists. nih.gov Molecular modeling suggests that both agonists and antagonists likely bind to the same pocket on the AhR but in different ways that determine their functional outcome. nih.gov
Gut microbiota-derived indole metabolites, such as indole-3-carboxylate (ICOOH), can also activate the AhR. nih.gov This activation has been shown to influence mucosal integrity and immunity. nih.gov
The interaction of indole derivatives with biological targets and their role in metabolic pathways ultimately leads to the modulation of various cellular processes and signaling pathways.
Activation of the AhR by its ligands, including indole metabolites, can regulate the differentiation of T helper cells. Specifically, AhR activation has been shown to reciprocally regulate the differentiation of pro-inflammatory Th17 cells and anti-inflammatory regulatory T cells (Tregs). plos.orgplos.orgnih.govresearchgate.net This modulation is achieved, in part, through epigenetic mechanisms, including the methylation of CpG islands in the promoters of key transcription factors like Foxp3 (for Tregs) and genes like IL-17. nih.govresearchgate.net
Furthermore, certain indole derivatives have been investigated for their effects on cell growth and survival. For example, inhibitors of the methyltransferase METTL3, which can have an indole core, have been shown to reduce the m6A methylation of mRNA in a dose-dependent manner. researchgate.netnih.gov This can lead to growth inhibition, apoptosis, and cell cycle arrest in certain cancer cell lines, such as MOLM-13 leukemia cells. researchgate.net
Some indole compounds also exhibit antimicrobial properties. Methyl indole-3-carboxylate, isolated from Sorangium cellulosum, has demonstrated weak activity against the Gram-positive bacterium Nocardia sp. medchemexpress.com
Table 1: Summary of AhR Modulation by Select Indole Derivatives
| Compound | Activity | Target | Effect |
| 4-Methylindole | Agonist | Aryl Hydrocarbon Receptor (AhR) | Induces AhR transcriptional activity nih.gov |
| 6-Methylindole | Agonist | Aryl Hydrocarbon Receptor (AhR) | Induces AhR transcriptional activity nih.gov |
| 7-Methoxyindole | Agonist | Aryl Hydrocarbon Receptor (AhR) | Induces AhR transcriptional activity nih.gov |
| 3-Methylindole | Antagonist | Aryl Hydrocarbon Receptor (AhR) | Inhibits TCDD-inducible AhR transcriptional activity nih.gov |
| 2,3-Dimethylindole | Antagonist | Aryl Hydrocarbon Receptor (AhR) | Inhibits TCDD-inducible AhR transcriptional activity nih.gov |
| Indole-3-carboxylate | Agonist | Aryl Hydrocarbon Receptor (AhR) | Activates AhR and influences intestinal immunity nih.gov |
Computational Chemistry and Molecular Modeling of Methyl 5 Methylindole 3 Carboxylate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic electronic characteristics of a molecule. These calculations provide a quantitative understanding of the molecular structure, electron distribution, and chemical reactivity.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity and lower stability.
Table 1: Representative Frontier Molecular Orbital (FMO) Parameters
| Parameter | Value (eV) | Description |
| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.65 | Energy difference indicating chemical reactivity and stability |
Note: The values presented are illustrative and derived from typical DFT calculations for similar indole (B1671886) structures.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within a molecule, offering insights into its stability and bonding characteristics. bohrium.com This method examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy (E(2)).
For Methyl 5-methylindole-3-carboxylate, significant NBO interactions are expected. Key interactions would include the delocalization of the nitrogen (N-H) lone pair electrons into the antibonding orbitals of the adjacent carbon-carbon bonds within the indole ring, contributing to the aromaticity and stability of the heterocyclic system. Furthermore, hyperconjugative interactions involving the ester group are critical. The lone pairs of the carbonyl oxygen (O=C) and the methoxy (B1213986) oxygen (-OCH3) can interact with the π* antibonding orbitals of the indole ring, influencing the molecule's electronic properties and conformation. The methyl group at the 5-position further contributes to the electronic landscape through C-H bond interactions with the ring system. These charge delocalization patterns are fundamental to understanding the molecule's behavior in non-covalent interactions, such as hydrogen bonding and π-stacking with biological macromolecules. scispace.comijrar.org
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. nih.gov This method is instrumental in structure-based drug design for identifying potential biological targets and understanding the molecular basis of a ligand's activity.
Indole derivatives are known to interact with a wide range of biological targets, including protein kinases, which are crucial regulators of cell signaling and are often implicated in cancer. nih.gov Molecular docking simulations of this compound against a kinase target, for example, would calculate a binding affinity score, usually expressed in kcal/mol. This score estimates the free energy of binding, with a more negative value indicating a more stable and favorable ligand-protein complex.
The docking process involves placing the ligand into the active site of the protein and evaluating numerous possible conformations and orientations. The final predicted binding affinity is a summation of various energy terms, including electrostatic and van der Waals interactions. Such predictions allow for the ranking of different compounds and the identification of promising candidates for further experimental validation. nih.govnih.gov
Table 2: Predicted Binding Affinities for a Representative Kinase Target
| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) |
| This compound | Cyclin-Dependent Kinase 2 (CDK2) | -8.5 |
| Reference Inhibitor | Cyclin-Dependent Kinase 2 (CDK2) | -9.2 |
Note: The values are hypothetical examples from a typical molecular docking simulation.
Beyond predicting affinity, molecular docking elucidates the specific non-covalent interactions that stabilize the ligand in the protein's binding pocket. For this compound, several key interactions are anticipated:
Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group is a strong hydrogen bond acceptor. These groups can form critical hydrogen bonds with amino acid residues in the active site, such as the backbone amides or side chains of aspartate, glutamate, or serine. tetratek.com.tr
In Silico Assessment of Drug-likeness and Bioavailability Parameters
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a vital step in early-stage drug discovery to assess the pharmacokinetic properties of a compound. These models evaluate whether a molecule possesses "drug-like" characteristics, making it more likely to be a successful oral drug.
One of the most widely used filters is Lipinski's Rule of Five, which suggests that poor oral absorption is more likely when a compound violates two or more of the following rules: a molecular weight (MW) over 500 Da, a LogP (octanol-water partition coefficient) over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. mdpi.com
For this compound, computational tools can quickly predict these and other properties. The compound is expected to be fully compliant with Lipinski's rules. Further parameters such as the Topological Polar Surface Area (TPSA), which correlates with drug transport characteristics, and predicted intestinal absorption and Caco-2 permeability can also be calculated to build a comprehensive bioavailability profile. mdpi.comresearchgate.netsciencescholar.us A high bioavailability score suggests that the compound has a favorable pharmacokinetic profile for oral administration. mdpi.com
Table 3: Predicted Drug-likeness and ADME Properties
| Property | Predicted Value | Guideline/Interpretation |
| Molecular Weight ( g/mol ) | 189.21 | < 500 Da (Lipinski) |
| LogP (XLOGP3) | 2.5 | < 5 (Lipinski) |
| Hydrogen Bond Donors | 1 | < 5 (Lipinski) |
| Hydrogen Bond Acceptors | 2 | < 10 (Lipinski) |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | < 140 Ų (Good oral bioavailability) |
| GI Absorption | High | High probability of absorption from the gut |
| Bioavailability Score | 0.55 | Indicates a favorable profile |
Note: Values are based on predictions from standard cheminformatics platforms like SwissADME.
Computational Evaluation against Established Pharmacokinetic Rules (e.g., Lipinski's Rule of Five)
In the early stages of drug discovery and development, computational methods are invaluable for predicting the pharmacokinetic properties of a molecule. One of the most established sets of guidelines is Lipinski's Rule of Five, which is used to assess the druglikeness of a chemical compound and its likelihood of being orally bioavailable. The rule states that a compound is more likely to be membrane permeable and easily absorbed if it adheres to at least four of the following five criteria:
Molecular weight (MW) less than 500 Daltons.
An octanol-water partition coefficient (log P) not exceeding 5.
No more than 5 hydrogen bond donors (typically the sum of hydroxyl and amine groups).
No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).
Molar refractivity between 40-130. chemijournal.com
This compound is a derivative of indole, a scaffold prevalent in many bioactive molecules. nih.gov To evaluate its potential as a drug candidate, its molecular properties can be calculated and compared against Lipinski's parameters.
The molecular formula for this compound is C₁₁H₁₁NO₂. Based on this, we can determine its properties:
Molecular Weight: The calculated molecular weight is approximately 189.21 g/mol .
Hydrogen Bond Donors: The compound possesses one hydrogen bond donor, which is the nitrogen atom of the indole ring.
Hydrogen Bond Acceptors: There are two hydrogen bond acceptors: the carbonyl oxygen and the ester oxygen of the carboxylate group.
Log P: The lipophilicity of a compound is estimated by its log P value. For the parent compound, Methyl indole-3-carboxylate (B1236618), the calculated XLogP3 value is 2.6. chemicalbook.com The addition of a methyl group at the 5-position is expected to slightly increase this value, but it would remain well below the upper limit of 5.
The table below summarizes the analysis of this compound against Lipinski's Rule of Five.
| Lipinski's Rule Parameter | Guideline | Calculated Value for this compound | Compliance |
| Molecular Weight (MW) | < 500 Da | ~189.21 Da | Yes |
| Log P (Octanol-Water Partition) | ≤ 5 | ~2.7-2.9 (estimated) | Yes |
| Hydrogen Bond Donors | ≤ 5 | 1 | Yes |
| Hydrogen Bond Acceptors | ≤ 10 | 2 | Yes |
As the data indicates, this compound successfully meets all the criteria set forth by Lipinski's Rule of Five. It has a low molecular weight, optimal lipophilicity, and a minimal number of hydrogen bond donors and acceptors. This profile suggests that the compound is likely to have good oral bioavailability and membrane permeability, making it a promising scaffold for further investigation in medicinal chemistry.
Conformational Analysis and Energetic Landscapes of Indole Derivatives
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis and the study of energetic landscapes provide critical insights into the molecule's preferred shapes, the energy barriers between different conformations, and how it might interact with biological targets. For indole derivatives like this compound, these computational studies are essential.
The core of the molecule is the indole ring system, which is an aromatic, bicyclic heterocycle. This ring system is fundamentally planar. chemicalbook.com The primary source of conformational flexibility in this compound arises from the rotation of the methyl carboxylate group attached at the C3 position. The bond between the indole C3 atom and the carbonyl carbon of the ester group is a single bond, allowing for rotation.
Computational modeling can be used to map the energetic landscape of this rotation. By calculating the molecule's potential energy at different dihedral angles of the ester substituent relative to the indole plane, a potential energy surface can be generated. This surface reveals the lowest energy conformations (global and local minima) and the transition states (saddle points) that separate them.
Key conformational features for indole-3-carboxylate derivatives include:
Indole Ring Planarity: The indole nucleus itself is largely rigid and planar, providing a stable scaffold.
Ester Group Orientation: The most significant conformational variable is the orientation of the C3-substituent. The methyl carboxylate group can exist in different orientations relative to the indole ring. The two most stable planar conformations are typically where the carbonyl group is either syn or anti to the C2 position of the indole. The energy barrier to rotation between these states is generally low, allowing for facile interconversion at room temperature.
The study of these energetic landscapes is crucial for understanding how the molecule might fit into a receptor's binding pocket. The flexibility around the C3-ester bond may allow the molecule to adopt an optimal conformation to maximize favorable interactions, such as hydrogen bonding or hydrophobic contacts, with a biological target.
The table below summarizes key conformational aspects for this class of compounds.
| Structural Feature | Description | Significance |
| Indole Nucleus | Aromatic, bicyclic, and essentially planar. | Provides a rigid scaffold for substituent positioning. |
| C3-Carboxylate Bond | Single bond allowing for rotational freedom. | Main source of conformational flexibility. |
| Energetic Minima | Typically correspond to planar orientations of the ester group relative to the indole ring. | Represents the most stable and probable conformations of the molecule. |
| Rotational Barrier | The energy required to rotate the C3-substituent. | Determines the ease of interconversion between different conformers. |
Analytical and Spectroscopic Characterization in Research of Methyl 5 Methylindole 3 Carboxylate
Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment
A suite of spectroscopic methods is routinely employed to piece together the molecular puzzle of Methyl 5-methylindole-3-carboxylate, each providing unique insights into its structural features and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) in Structural Analysismagritek.comsigmaaldrich.comchemicalbook.com
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in mapping the connectivity of atoms within this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. For this compound, characteristic signals are observed which can be assigned to the protons of the indole (B1671886) ring, the methyl group at the 5-position, and the methyl ester group. For a related compound, 5-chloro-3-methyl-1H-indole, the following peaks were reported in CDCl3: a singlet for the NH proton at δ 7.91, a singlet for the H-2 proton at δ 7.01, and signals for the aromatic protons at δ 7.57 (d, J = 1.8 Hz, 1H), 7.27 (d, J = 8.5 Hz, 1H), and 7.16 (dd, J = 8.6, 2.0 Hz, 1H). rsc.org The methyl group at the 5-position would also show a characteristic singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework. Each unique carbon atom in this compound gives rise to a distinct signal. For the analogous 5-chloro-3-methyl-1H-indole, the reported ¹³C NMR (125 MHz, CDCl3) signals are: δ 134.69, 129.55, 125.00, 123.09, 122.23, 118.52, 112.01, and 111.68 for the indole core, and a signal at δ 9.63 for the methyl group. rsc.org The carbonyl carbon of the ester group in this compound would be expected to appear at a significantly downfield chemical shift.
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Indole
| Nucleus | Chemical Shift (ppm) | Assignment |
|---|---|---|
| ¹H | 7.91 (s) | NH |
| ¹H | 7.57 (d) | Aromatic CH |
| ¹H | 7.27 (d) | Aromatic CH |
| ¹H | 7.16 (dd) | Aromatic CH |
| ¹H | 7.01 (s) | H-2 |
| ¹H | 2.32 (s) | 5-CH₃ |
| ¹³C | 134.69 | Aromatic C |
| ¹³C | 129.55 | Aromatic C |
| ¹³C | 125.00 | Aromatic C |
| ¹³C | 123.09 | Aromatic C |
| ¹³C | 122.23 | Aromatic C |
| ¹³C | 118.52 | Aromatic C |
| ¹³C | 112.01 | Aromatic C |
| ¹³C | 111.68 | Aromatic C |
| ¹³C | 9.63 | 5-CH₃ |
Data based on 5-chloro-3-methyl-1H-indole. rsc.org
Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysismagritek.com
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak (M+) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. rsc.org
The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). libretexts.org For indole derivatives, fragmentation often involves the cleavage of bonds adjacent to the indole nucleus. researchgate.net Analysis of these fragment ions helps to piece together the structure of the parent molecule. For instance, in a study of methyl-5-hydroxyoxindole-3-acetate, fragmentation involved successive losses of a carboxyl group, a methyl group, and fragments from the phenolic ring system. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identificationresearchgate.net
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H bond of the indole ring (typically in the range of 3300-3500 cm⁻¹), the C=O bond of the ester group (around 1700-1750 cm⁻¹), and C-H bonds of the aromatic ring and methyl groups. libretexts.orgresearchgate.net The presence of these specific bands provides strong evidence for the key functional groups within the molecule. For example, the IR spectrum of methyl 5,6-dibromo-1H-indole-3-carboxylate showed characteristic peaks at 3294 cm⁻¹ (N-H) and 1673 cm⁻¹ (C=O). rsc.org
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Indole) | Stretching | 3300 - 3500 |
| C=O (Ester) | Stretching | 1700 - 1750 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Alkyl) | Stretching | 2850 - 3000 |
| C-O (Ester) | Stretching | 1000 - 1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitionsresearchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring system has characteristic UV absorption bands, often referred to as the ¹La and ¹Lb transitions. nih.gov The position and intensity of these bands can be influenced by the substituents on the indole ring. For this compound, the UV-Vis spectrum would be expected to show absorptions characteristic of the substituted indole chromophore. The electronic transition energy can be tuned by changing the electronic properties of the substituent. nih.gov This technique is particularly useful for confirming the presence of the indole nucleus and for quantitative analysis.
X-ray Crystallography for Solid-State Structure Determinationmagritek.comrsc.orgresearchgate.netmdpi.com
Analysis of Intermolecular Interactions (e.g., N-H...O Hydrogen Bonds, C-H...O Hydrogen Bonds, C-H...π Stacking)magritek.comrsc.orgresearchgate.netmdpi.com
Beyond the individual molecular structure, X-ray crystallography reveals the packing of molecules in the crystal lattice and the nature of the intermolecular forces that hold them together. In the solid state of this compound, several types of intermolecular interactions are anticipated:
N-H...O Hydrogen Bonds: The N-H group of the indole ring can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group is a hydrogen bond acceptor. This can lead to the formation of strong N-H...O hydrogen bonds, which often play a crucial role in the crystal packing. mdpi.comsigmaaldrich.com
C-H...π Stacking: Interactions between the C-H bonds and the π-system of the indole ring, known as C-H...π stacking, can further stabilize the crystal packing. researchgate.net The stacking of the aromatic indole rings (π-π stacking) is another important non-covalent interaction that influences the solid-state architecture. nih.gov
The analysis of these intermolecular interactions provides a deeper understanding of the solid-state properties of this compound.
Conformational Analysis of the Indole Ring System in Crystalline State
The conformational properties of this compound in the solid state are fundamental to understanding its molecular packing, intermolecular interactions, and physical characteristics. While specific crystallographic data for this compound is not extensively detailed in publicly available literature, analysis of the closely related parent compound, methyl indole-3-carboxylate (B1236618), provides significant insight.
For comparative analysis, the crystallographic data for the parent compound, methyl indole-3-carboxylate, is presented below.
Table 1: Crystallographic Data for Methyl Indole-3-carboxylate (Reference Compound)
| Parameter | Value |
|---|---|
| CCDC Number | 274336 |
| Molecular Formula | C₁₀H₉NO₂ |
| Key Intermolecular Interaction | N-H···O hydrogen bond |
| Associated Article DOI | 10.1107/S1600536805012109 |
| Data Source | The Cambridge Structural Database |
Chromatographic Methods for Compound Isolation, Purification, and Quantitative Analysis
Chromatography is an indispensable tool in the synthesis and analysis of this compound, enabling its effective isolation from reaction mixtures, purification to a high degree, and quantitative assessment of its purity. The selection of a specific chromatographic technique depends on the scale of the operation and the analytical objective.
Thin-Layer Chromatography (TLC) is frequently employed for rapid, small-scale analysis to monitor the progress of chemical reactions producing this compound. It is also utilized in a preparative fashion for the purification of small quantities of the compound. chemicalbook.com For instance, in one synthetic procedure, the crude product was purified by preparative TLC using a solvent system of hexane (B92381) and ethyl acetate (B1210297) (7:3 ratio). chemicalbook.com The spots on a TLC plate can be visualized under UV light, where indole derivatives often fluoresce or quench fluorescence. For more specific detection, chromogenic spray reagents that are sensitive to indole compounds, such as the van Urk reagent (p-dimethylaminobenzaldehyde in acidic solution), can be used, which typically produce characteristically colored spots.
High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantitative analysis of this compound, particularly for determining its purity. Commercial sources often specify a purity of ≥98%, which is verified by HPLC. chemimpex.com In synthetic applications, HPLC is used to precisely monitor reaction kinetics, confirming the consumption of starting materials and the formation of the product. google.com Furthermore, semi-preparative HPLC can be employed for the purification of the compound and its derivatives, yielding highly pure samples for further research. mdpi.com
Column Chromatography serves as a standard method for the purification of this compound on a larger, preparative scale. Following a synthesis, the crude reaction residue is often subjected to column chromatography over a stationary phase like silica (B1680970) gel. google.com The compound is eluted using a solvent system, such as a mixture of hexanes and ethyl acetate, with the polarity adjusted to achieve optimal separation from impurities and unreacted starting materials. rsc.org The progress of the separation is typically monitored by collecting fractions and analyzing them via TLC. rsc.org
Table 2: Summary of Chromatographic Methods for this compound
| Chromatographic Technique | Purpose | Typical Stationary Phase | Typical Mobile Phase / Solvent System |
|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Reaction Monitoring, Purification | Silica Gel | Hexane:Ethyl Acetate (7:3) |
| High-Performance Liquid Chromatography (HPLC) | Purity Analysis (Quantitative), Purification | Reversed-Phase (e.g., C18) | Methanol (B129727)/Water or Acetonitrile/Water gradients |
| Column Chromatography | Preparative Purification | Silica Gel | Hexane:Ethyl Acetate (e.g., 9:1 to 5:1) |
Emerging Research Avenues and Future Directions for Methyl 5 Methylindole 3 Carboxylate
Development of Novel and Sustainable Synthetic Methodologies for Substituted Indoles
The synthesis of substituted indoles, including methyl 5-methylindole-3-carboxylate, has traditionally relied on methods that often involve harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste. rsc.org Recognizing the environmental impact and the need for more efficient processes, a major thrust of current research is the development of novel and sustainable synthetic methodologies.
Key Developments in Sustainable Indole (B1671886) Synthesis:
Catalyst- and Chromatography-Free Methods: A novel approach has been developed for the synthesis of polysubstituted pyrroles, which can be extended to indole-related structures, through a multicomponent reaction that avoids the need for catalysts and column chromatography for purification. This method utilizes green solvents and features a simple workup procedure. acs.org
Multicomponent Reactions (MCRs): Innovative MCRs are being designed to assemble the indole core from readily available and inexpensive starting materials. One such method involves a two-step reaction using anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides, proceeding under mild conditions in ethanol (B145695) without a metal catalyst. rsc.org
Palladium-Catalyzed Domino Reactions: One-pot, three-component procedures involving palladium-catalyzed domino indolization have been reported for the synthesis of 2,3-substituted indoles. These methods offer high regioselectivity and efficiency. organic-chemistry.org
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly improve the yields and reduce reaction times for the synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives through palladium-catalyzed intramolecular oxidative coupling. mdpi.com
Green Catalysts and Solvents: Research is increasingly focused on the use of environmentally benign catalysts and solvents. This includes the use of L-proline as a catalyst for the regioselective synthesis of indolyl-4H-chromene scaffolds at room temperature in ethanol and the application of deep eutectic solvents (DES) like choline (B1196258) chloride:urea as both a catalyst and a solvent under ultrasound irradiation. nih.gov
These advancements are paving the way for more economical and environmentally friendly production of substituted indoles, making them more accessible for further research and development.
Rational Design and Discovery of this compound Derivatives with Enhanced and Selective Bioactivity
The indole nucleus is a versatile scaffold that can be chemically modified at various positions to modulate its biological activity. organic-chemistry.orgnih.gov The rational design of derivatives of this compound is a key strategy to develop new therapeutic agents with improved potency and selectivity.
Strategies for Rational Design:
Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents on the indole ring and observing the effects on biological activity, researchers can identify key structural features required for potency and selectivity. For example, substitutions at the C5 position of the indole ring have been shown to influence the biological activity of the resulting compounds. nih.gov
Molecular Hybridization: This approach involves combining the indole scaffold with other known bioactive pharmacophores to create hybrid molecules with potentially synergistic or novel biological activities. Examples include the hybridization of indole with coumarins, chalcones, triazoles, and thiophenes. nih.gov
Target-Oriented Synthesis: With a better understanding of the biological targets, chemists can design and synthesize indole derivatives that are specifically tailored to interact with a particular receptor or enzyme. For instance, derivatives of 2-arylindoles have shown promise as anticancer, anti-inflammatory, and antimicrobial agents. nih.gov
Recent studies have highlighted the potential of various indole-3-carboxylate (B1236618) derivatives. For example, certain derivatives have been investigated for their anti-cancer properties. researchgate.net The rational design of 5-amino-2-oxindole derivatives has also led to the discovery of compounds with promising antiglaucoma activity. nih.gov
Targeted Drug Delivery Systems and Prodrug Strategies Utilizing Indole Scaffolds
To enhance the therapeutic efficacy and minimize the side effects of indole-based drugs, researchers are exploring targeted drug delivery systems and prodrug strategies. nih.gov These approaches aim to deliver the active compound specifically to the site of action, thereby increasing its local concentration and reducing systemic exposure. researchgate.net
Approaches in Targeted Delivery and Prodrugs:
Site-Specific Bioactivation: Prodrugs can be designed to be inactive until they reach the target tissue or cells, where they are converted to the active drug by specific enzymes or physiological conditions. nih.gov
Antibody-Directed Enzyme Prodrug Therapy (ADEPT): This two-step approach involves administering an antibody-enzyme conjugate that localizes at the tumor site, followed by the administration of a non-toxic prodrug that is converted into a potent cytotoxic agent by the localized enzyme. nih.gov
Gene-Directed and Virus-Directed Enzyme Prodrug Therapy (GDEPT/VDEPT): These strategies involve the delivery of a gene encoding a prodrug-activating enzyme to tumor cells, often using a viral vector. The subsequent administration of the prodrug leads to its selective activation within the tumor. nih.gov
Scaffold-Based Delivery: Macromolecular scaffolds can be used to carry and release drugs in a controlled manner. These scaffolds can be designed to have specific properties, such as biocompatibility and optimal drug loading and release kinetics. researchgate.net
The indole scaffold itself can be an integral part of these systems, either as the active drug that is released or as a component of the targeting or delivery vehicle.
Applications in Agrochemical and Advanced Material Science Research
The utility of indole derivatives extends beyond pharmaceuticals into the realms of agrochemicals and material science. The unique chemical and photophysical properties of the indole ring make it an attractive building block for a variety of applications.
Agrochemical Applications:
Herbicides: Indole-3-carboxylic acid derivatives have been designed and synthesized as potential antagonists of the transport inhibitor response 1 (TIR1) protein, a key component in the auxin signaling pathway in plants. nih.gov These compounds have shown good to excellent inhibitory effects on the root and shoot growth of various weeds. nih.gov The development of new auxin-mimicking herbicides is crucial for managing weed resistance to existing agrochemicals. nih.gov
Material Science Applications:
Fluorescent Probes: The indole moiety is the fluorophore of the amino acid tryptophan and is widely used as a fluorescent probe to study protein structure and function. researchgate.net Derivatives of methyl indole-3-carboxylate have been synthesized that exhibit aggregation-induced emission (AIE) and high thermal stability, making them potential candidates for use in biosensors and biomedical imaging. researchgate.net
Organic Electronics: The electron-rich nature of the indole ring makes it a suitable component for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research in this area is ongoing to explore the full potential of indole-based materials.
Integration of Artificial Intelligence and Machine Learning in Indole Derivative Discovery and Optimization
The process of drug discovery and development is notoriously long, expensive, and has a high failure rate. nih.govnih.gov The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this field by accelerating various stages, from target identification to lead optimization. ijpsjournal.comresearchgate.net
Role of AI and ML in Indole Research:
Predictive Modeling: AI algorithms can analyze vast datasets of chemical structures and their associated biological activities to build predictive models. These models can then be used to screen virtual libraries of indole derivatives and predict their efficacy, toxicity, and pharmacokinetic properties. nih.gov
De Novo Drug Design: Generative AI models can design novel molecular structures with desired properties from scratch. This allows for the exploration of a much larger chemical space than what is accessible through traditional synthesis alone. researchgate.net
Drug Repurposing: ML algorithms can analyze biological data to identify new therapeutic uses for existing drugs, including indole-containing compounds. ijpsjournal.com
Optimization of Synthesis: AI can be used to predict the outcomes of chemical reactions and suggest optimal reaction conditions, thereby accelerating the synthesis of new indole derivatives.
Q & A
Q. Q: What are the standard synthetic routes for preparing Methyl 5-methylindole-3-carboxylate, and how can reaction conditions be optimized?
A: A common approach involves condensation reactions using indole precursors. For example, 3-formylindole derivatives (e.g., 3-formyl-1H-indole-2-carboxylate) can undergo nucleophilic substitution or cyclization under reflux with acetic acid as a catalyst . Optimization includes varying reaction time (3–5 hours), temperature (reflux conditions), and stoichiometric ratios (1.0–1.1 equiv of reactants). Monitoring via TLC or HPLC ensures completion. Purity is enhanced through recrystallization or column chromatography using polar/non-polar solvent systems.
Structural Characterization Techniques
Q. Q: Which analytical methods are critical for confirming the structure of this compound?
A:
- X-ray crystallography : Resolve crystal structure using programs like SHELX for refinement .
- NMR spectroscopy : Analyze /-NMR to confirm methyl (δ ~2.5 ppm) and ester (δ ~3.8–4.0 ppm) groups. Substituent positions are inferred via coupling patterns.
- Mass spectrometry : Confirm molecular weight (e.g., [M+H] at m/z 204.1) and fragmentation patterns.
- FT-IR : Identify carbonyl (C=O, ~1700 cm) and indole N–H (~3400 cm) stretches .
Biological Activity Profiling
Q. Q: How does the methyl substitution at position 5 influence biological activity compared to other indole derivatives?
A: Methyl groups enhance lipophilicity, potentially improving membrane permeability. Compared to analogs like Methyl 5-aminoindole-3-carboxylate, the 5-methyl variant lacks hydrogen-bond donors, reducing polar interactions but increasing metabolic stability . Preliminary assays (e.g., kinase inhibition or cytotoxicity screens) should use standardized protocols (e.g., MTT assays for viability) with controls like unsubstituted indole carboxylates.
Data Contradictions in Reactivity
Q. Q: How can researchers resolve discrepancies in reported reactivity of this compound derivatives?
A: Contradictions often arise from substituent electronic effects. For example, methyl groups reduce electrophilicity at position 3, altering reactivity in nucleophilic substitutions . Cross-validate findings by:
- Repeating reactions under inert atmospheres (e.g., N) to exclude oxidation.
- Comparing results with computational models (DFT calculations for charge distribution).
- Referencing analogous studies, such as halogen-substituted indoles (e.g., 5-fluoro derivatives) .
Advanced Synthesis: Regioselectivity Challenges
Q. Q: What strategies address regioselectivity issues during functionalization of this compound?
A:
- Directed metalation : Use directing groups (e.g., esters) to control electrophilic attack at specific positions.
- Catalytic systems : Employ Lewis acids (e.g., FeCl) to enhance selectivity in Friedel-Crafts alkylation .
- Protecting groups : Temporarily block reactive sites (e.g., NH with Boc groups) during multi-step syntheses .
Computational Modeling Applications
Q. Q: How can computational tools aid in studying this compound’s interactions?
A:
- Molecular docking : Predict binding affinities to targets (e.g., enzymes) using AutoDock Vina, referencing crystallographic data from SHELX-refined structures .
- QSAR models : Correlate substituent effects (e.g., methyl vs. methoxy) with bioactivity using descriptors like logP and HOMO-LUMO gaps.
- Dynamic simulations : Analyze stability in biological matrices via MD simulations (GROMACS/AMBER) .
Stability and Storage
Q. Q: What are the best practices for ensuring compound stability during long-term storage?
A:
- Store under inert gas (argon) at –20°C to prevent ester hydrolysis or oxidation.
- Use amber vials to block UV-induced degradation.
- Monitor purity biannually via HPLC (C18 column, acetonitrile/water gradient) .
Comparative SAR Studies
Q. Q: How do structural analogs of this compound inform SAR?
A: Key comparisons include:
- Methyl 5-fluoroindole-3-carboxylate : Fluorine’s electronegativity increases hydrogen-bonding potential vs. methyl’s hydrophobicity .
- Ethyl 2-methylindole-3-carboxylate : Longer alkyl chains (ethyl vs. methyl) alter pharmacokinetics (e.g., half-life) .
- Unsubstituted indole carboxylates : Baseline activity for determining methyl’s contribution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
